molecular formula C8H6F3NO2 B2398254 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone CAS No. 186338-96-5

1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone

Cat. No. B2398254
CAS RN: 186338-96-5
M. Wt: 205.136
InChI Key: URVYIANWVKDPOL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-YL]-ethanone” is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .


Molecular Structure Analysis

The molecular structure of TFMP derivatives, including “this compound”, is characterized by the presence of a fluorine atom and a pyridine in their structure .


Chemical Reactions Analysis

The Suzuki–Miyaura (SM) coupling reaction is a common method used in the synthesis of TFMP derivatives . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .


Physical And Chemical Properties Analysis

TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure, which are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .

Scientific Research Applications

Synthesis and Chemical Reactivity

The compound is a critical precursor in organic synthesis, offering pathways to create a variety of heterocyclic compounds. Its structure allows for functional modifications that have been exploited in pharmaceutical research, particularly in the development of new drug molecules. For instance, enaminoketones and enaminonitriles, derivatives related to the core structure of 1-[4-Hydroxy-2-(trifluoromethyl)pyridin-3-yl]-ethanone, serve as versatile building blocks for synthesizing heterocycles like pyridine, pyrimidine, and pyrrole derivatives, showcasing the compound's significance in medicinal chemistry (Negri, Kascheres, & Kascheres, 2004).

Biological Activities and Pharmacological Applications

The biological activities of derivatives of this compound have been a subject of interest, particularly in the context of drug development. For example, oxymorphone, a semi-synthetic opioid analgesic derived from thebaine, illustrates the clinical relevance of compounds related to this compound. Oxymorphone has been utilized in the United States since 1959 for the alleviation of moderate-to-severe pain, demonstrating the potential of derivatives for significant pharmacological use (Vadivelu, Maria, Jolly, Rosenbloom, Prasad, & Kaye, 2013).

Contribution to Hybrid Catalyst Development

Recent advancements in the synthesis of 5H-Pyrano[2,3-d]pyrimidine-2-ones/2,4-diones (Thiones), which are key precursors for medicinal and pharmaceutical industries, underscore the importance of compounds like this compound. These developments utilize hybrid catalysts for the efficient synthesis of complex molecules, highlighting the compound's role in enhancing catalytic applications for the development of biologically active molecules (Parmar, Vala, & Patel, 2023).

Future Directions

Currently, the major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

3-acetyl-2-(trifluoromethyl)-1H-pyridin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO2/c1-4(13)6-5(14)2-3-12-7(6)8(9,10)11/h2-3H,1H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URVYIANWVKDPOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(NC=CC1=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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